Cas no 954709-06-9 (2-(2-fluorophenoxy)-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide)

2-(2-Fluorophenoxy)-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide is a synthetic organic compound featuring a tetrahydroisoquinoline core modified with a fluorophenoxyacetamide moiety and a toluenesulfonyl group. Its structural complexity suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecule development. The fluorophenoxy group may enhance binding affinity or metabolic stability, while the sulfonyl moiety could influence solubility or target interaction. This compound’s design allows for further derivatization, making it valuable for structure-activity relationship studies in drug discovery. Its purity and defined stereochemistry are critical for reproducible research applications.
2-(2-fluorophenoxy)-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide structure
954709-06-9 structure
Product Name:2-(2-fluorophenoxy)-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide
CAS No:954709-06-9
MF:C24H23FN2O4S
MW:454.513828516006
CID:6293714
PubChem ID:16930212
Update Time:2025-06-08

2-(2-fluorophenoxy)-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluorophenoxy)-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide
    • 2-(2-fluorophenoxy)-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
    • SR-01000912456
    • F2391-0239
    • 954709-06-9
    • AKOS024645576
    • SR-01000912456-1
    • 2-(2-fluorophenoxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
    • 2-(2-fluorophenoxy)-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide
    • Inchi: 1S/C24H23FN2O4S/c1-17-6-10-21(11-7-17)32(29,30)27-13-12-18-8-9-20(14-19(18)15-27)26-24(28)16-31-23-5-3-2-4-22(23)25/h2-11,14H,12-13,15-16H2,1H3,(H,26,28)
    • InChI Key: HRTCOTKYGHAWET-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N1CC2C=C(C=CC=2CC1)NC(COC1C=CC=CC=1F)=O)(=O)=O

Computed Properties

  • Exact Mass: 454.13625655g/mol
  • Monoisotopic Mass: 454.13625655g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 735
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 84.1Ų

2-(2-fluorophenoxy)-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide Pricemore >>

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2-(2-fluorophenoxy)-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide Related Literature

Additional information on 2-(2-fluorophenoxy)-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide

Recent Advances in the Study of 2-(2-fluorophenoxy)-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide (CAS: 954709-06-9)

The compound 2-(2-fluorophenoxy)-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide (CAS: 954709-06-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structure and potential therapeutic applications, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential clinical uses. The following sections provide a comprehensive overview of the latest findings related to this compound.

Recent studies have focused on the synthesis and optimization of 2-(2-fluorophenoxy)-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for its potential application in drug development. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound. These efforts have laid a solid foundation for further pharmacological evaluations.

Pharmacological investigations have revealed that this compound exhibits promising activity as a modulator of specific biological targets. Preliminary in vitro studies indicate that it interacts with key enzymes involved in inflammatory pathways, suggesting potential applications in the treatment of chronic inflammatory diseases. Additionally, its ability to cross the blood-brain barrier has sparked interest in its potential use for neurological disorders. However, further in vivo studies are required to validate these findings and assess its safety profile.

In terms of mechanism of action, recent research has identified that 2-(2-fluorophenoxy)-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide acts by inhibiting the activity of certain kinases that play a crucial role in cell signaling pathways. This inhibition leads to downstream effects that may be beneficial in controlling aberrant cellular processes associated with diseases such as cancer and autoimmune disorders. Structural-activity relationship (SAR) studies are ongoing to optimize the compound's efficacy and selectivity.

Despite the promising results, challenges remain in the development of this compound as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Researchers are exploring various formulation strategies, including prodrug approaches and nanoparticle-based delivery systems, to overcome these hurdles. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 2-(2-fluorophenoxy)-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide (CAS: 954709-06-9) represents a promising candidate for further drug development. Its unique chemical structure and biological activity make it a valuable subject of study in the field of chemical biology and medicinal chemistry. Continued research efforts will be essential to fully unlock its therapeutic potential and address the existing challenges. This compound exemplifies the intersection of chemistry and biology in the pursuit of innovative treatments for complex diseases.

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